molecular formula C5H10N2O2 B1266928 2-Ethylpropanediamide CAS No. 6082-49-1

2-Ethylpropanediamide

Cat. No.: B1266928
CAS No.: 6082-49-1
M. Wt: 130.15 g/mol
InChI Key: JPTLLABTZRFJGC-UHFFFAOYSA-N
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Description

2-Ethylpropanediamide, also known as 2-ethylmalonamide, is an organic compound with the molecular formula C5H10N2O2. It is a derivative of malonamide, characterized by the presence of an ethyl group attached to the second carbon of the propanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylpropanediamide typically involves the reaction of ethylmalonic acid with ammonia or an amine under controlled conditions. One common method is the amidation of ethylmalonic acid using ammonia gas or an aqueous ammonia solution. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpropanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylpropanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethylpropanediamide involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethylpropanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required .

Properties

IUPAC Name

2-ethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTLLABTZRFJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294584
Record name 2-ethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-49-1
Record name NSC97182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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